molecular formula C12H8BrN3OS B2457945 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478050-42-9

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2457945
CAS No.: 478050-42-9
M. Wt: 322.18
InChI Key: ARAJFNNRUIILLN-UHFFFAOYSA-N
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Description

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromophenyl group, a methylisoxazole ring, and a pyrimidinyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl isoxazole derivatives
  • 3-Methylisoxazole pyrimidine derivatives
  • Pyrimidinyl sulfide compounds

Uniqueness

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAJFNNRUIILLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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